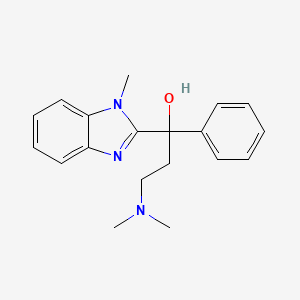![molecular formula C21H16N4OS B6055473 4-[(3-phenoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6055473.png)
4-[(3-phenoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-phenoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as PBAT, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been found to exhibit a range of biological activities, making it a promising candidate for use as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 4-[(3-phenoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been found to modulate the activity of various receptors, including GABA and adenosine receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been found to exhibit antifungal and antibacterial activities, making it a potential candidate for use as an antimicrobial agent. In addition, this compound has been shown to have insecticidal properties, making it a potential candidate for use as a pesticide.
Advantages and Limitations for Lab Experiments
4-[(3-phenoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, this compound has some limitations for use in laboratory experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has limited solubility in organic solvents, which can make it difficult to dissolve in some experimental systems.
Future Directions
There are several future directions for research on 4-[(3-phenoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol. One area of interest is the development of this compound-based therapies for cancer and other diseases. Another area of interest is the development of this compound-based pesticides for use in agriculture. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential applications in other fields, such as material science and environmental science.
Synthesis Methods
4-[(3-phenoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized using a variety of methods, including the reaction of 3-phenoxybenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. Other methods include the reaction of 3-phenoxybenzaldehyde with thiosemicarbazide followed by cyclization with hydrazine hydrate.
Scientific Research Applications
4-[(3-phenoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, this compound has been shown to have insecticidal properties, making it a potential candidate for use as a pesticide. In material science, this compound has been investigated for its potential use as a corrosion inhibitor.
Properties
IUPAC Name |
4-[(3-phenoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4OS/c27-21-24-23-20(17-9-3-1-4-10-17)25(21)22-15-16-8-7-13-19(14-16)26-18-11-5-2-6-12-18/h1-15H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNDRCISMBGTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B6055423.png)

![3,5-difluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6055434.png)
![3-(3-pyridinyl)-1-(2-thienyl)benzo[f]quinoline](/img/structure/B6055441.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide](/img/structure/B6055446.png)
![1-[2-({4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-2-piperidinone](/img/structure/B6055451.png)

![1-(diethylamino)-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6055459.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6055464.png)
![N-(2-hydroxyethyl)-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6055478.png)

![N-{4-chloro-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B6055484.png)
